(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
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Overview
Description
(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methylcyclohexyl group attached to a piperazine ring, which is further connected to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of a piperazine derivative with an aromatic aldehyde. For instance, the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, potentially affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Known for its significant anti-HIV activity.
(E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one: Developed as a cancer treatment agent.
Uniqueness
(3-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a methylcyclohexyl group attached to a piperazine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-5-3-7-17(13-15)20-9-11-21(12-10-20)19(22)16-6-4-8-18(14-16)23-2/h4,6,8,14-15,17H,3,5,7,9-13H2,1-2H3 |
InChI Key |
IPVDLPHKSIXDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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